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4-(1H-Pyrazol-1-yl)butan-1-ol

Cat. No.: B1386294
CAS No.: 1156067-60-5
M. Wt: 140.18 g/mol
InChI Key: QWLMOHMFSULFNE-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Modern Chemical Research

The importance of the pyrazole motif is underscored by its presence in numerous biologically active compounds and functional materials. nih.govresearchgate.net From pharmaceuticals to agrochemicals and materials science, pyrazole derivatives have demonstrated a remarkable versatility that continues to drive innovation. orientjchem.orgroyal-chem.comsphinxsai.com

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. wikipedia.orgijrpr.comslideshare.net This discovery laid the groundwork for over a century of research that has seen the development of sophisticated synthetic methodologies and a deep understanding of the structure-activity relationships of pyrazole-containing compounds. ijrpr.comglobalresearchonline.net The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. orientjchem.orgwikipedia.org

The pyrazole ring is a planar, aromatic system with 6 π-electrons. orientjchem.orgchemicalbook.com It possesses a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. wikipedia.orgencyclopedia.pub This arrangement results in a unique electronic distribution, with one pyrrole-like nitrogen atom that is acidic and one pyridine-like nitrogen atom that is basic. chemicalbook.comencyclopedia.pub This amphoteric nature, along with the potential for tautomerism, significantly influences the reactivity and interaction of pyrazoles with other molecules. encyclopedia.pubmdpi.commdpi.com The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, particularly at the C4 position. chemicalbook.comencyclopedia.pub

The academic and industrial importance of pyrazole derivatives is vast and continues to expand. In the pharmaceutical industry, the pyrazole scaffold is a key component in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction treatment sildenafil. tandfonline.comnih.govbenthamdirect.com Its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govresearchgate.netontosight.ai In the agrochemical sector, pyrazoles are utilized in fungicides and herbicides. royal-chem.comwikipedia.org Furthermore, in materials science, pyrazole-based compounds are being explored for applications in dyes, conductive polymers, and metal-organic frameworks (MOFs). royal-chem.comglobalresearchonline.netbiosynce.com

Contextualization of 4-(1H-Pyrazol-1-yl)butan-1-ol

Within the extensive family of pyrazole derivatives, this compound represents a specific yet important subclass of molecules that combine the pyrazole heterocycle with a flexible aliphatic alcohol chain.

Following the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), the name "this compound" explicitly describes its structure. ontosight.ai "Butan-1-ol" indicates a four-carbon aliphatic chain with a hydroxyl group at the first carbon. "(1H-Pyrazol-1-yl)" specifies that a pyrazole ring is attached to the fourth carbon of the butane (B89635) chain via its nitrogen at position 1. The "1H" denotes the position of the hydrogen atom on the pyrazole ring. This compound belongs to the class of organic compounds known as pyrazoles. drugbank.com

The investigation of pyrazole-substituted aliphatic alcohols like this compound is driven by the desire to create bifunctional molecules. The pyrazole moiety offers opportunities for coordination with metal ions and participation in various biological interactions, while the hydroxyl group provides a reactive site for further chemical modifications, such as esterification or etherification. biosynce.comnih.gov This dual functionality makes these compounds valuable as versatile building blocks in the synthesis of more complex molecules with tailored properties for applications in medicinal chemistry, catalysis, and materials science. sphinxsai.comcymitquimica.com

Research Landscape of Pyrazole-Functionalized Alkyl Chains, with Emphasis on Pyrazolyl-butanols

The attachment of alkyl chains to the pyrazole nucleus, particularly those terminating in a hydroxyl group like in pyrazolyl-butanols, creates bifunctional molecules with expanded applications. These compounds can act as ligands where the pyrazole nitrogen atoms coordinate to a metal center, and the hydroxyl group can either remain as a functional handle for further reactions or participate in hydrogen bonding to influence the secondary coordination sphere. acs.org

Research in this area has explored the synthesis and utility of various pyrazolyl-butanols. For instance, the synthesis of pyrazoles with functionalized side chains at the C3 position, including chloroethyl groups, has been reported as a precursor to other polyfunctional pyrazoles. acs.org The regioselective N-alkylation of pyrazoles is a key step in creating these functionalized molecules, with methods developed to control the substitution pattern on the pyrazole ring. acs.org

The compound this compound, along with its isomers and related structures, serves as a building block in several areas of chemical research. While direct, extensive studies on this compound itself are not widely published, the broader class of pyrazolyl-butanols and related structures have been investigated for their roles as:

Ligands in Catalysis: Pyrazole-based ligands are integral to the development of catalysts for various organic reactions. bohrium.comresearchgate.net The presence of an alcohol functionality on the alkyl chain can influence the solubility and catalytic activity of the resulting metal complexes.

Intermediates in Synthesis: Pyrazolyl-butanols are versatile intermediates for the synthesis of more complex molecules. The hydroxyl group can be a site for further chemical modification. smolecule.com For example, related structures like 4-(4-Amino-1H-pyrazol-1-yl)butan-2-ol are used as scaffolds in medicinal chemistry. evitachem.com

Building Blocks for Materials: Pyrazole derivatives are used in material science, for instance, in the creation of metal-organic frameworks (MOFs) and polymers. biosynce.com The functional groups on the alkyl chain can be tailored to impart specific properties to these materials.

The table below summarizes key data for this compound and a closely related, more studied compound, 4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol, to provide a comparative perspective.

PropertyThis compound4-(4-Amino-1H-pyrazol-1-yl)butan-1-ol
CAS Number Not broadly available1249326-10-0 chemscene.com
Molecular Formula C₇H₁₂N₂OC₇H₁₃N₃O chemscene.com
Molecular Weight 140.18 g/mol 155.20 g/mol chemscene.com
Known Derivatives 4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol fluorochem.co.uk-
Potential Applications Ligand synthesis, organic intermediatesMedicinal chemistry scaffold, organic synthesis intermediate evitachem.com

Detailed research findings on specific catalytic or biological activities of this compound are limited in publicly accessible literature. However, the foundational knowledge of pyrazole chemistry and the documented utility of similar functionalized pyrazoles suggest its potential as a valuable component in the design of new catalysts, materials, and biologically relevant molecules. Further research into the specific properties and reactions of this compound would be beneficial to fully elucidate its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B1386294 4-(1H-Pyrazol-1-yl)butan-1-ol CAS No. 1156067-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-2-1-5-9-6-3-4-8-9/h3-4,6,10H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLMOHMFSULFNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 1h Pyrazol 1 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete chemical skeleton of 4-(1H-Pyrazol-1-yl)butan-1-ol can be mapped out.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring and the butyl chain. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.

The pyrazole ring protons (H-3, H-4, and H-5) typically appear in the aromatic region of the ¹H NMR spectrum. H-4 is expected to be a triplet, coupled to both H-3 and H-5. H-3 and H-5 will appear as doublets. The protons of the butanol chain will appear more upfield. The methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) will be deshielded compared to the other methylene groups. The methylene group bearing the hydroxyl function (-CH₂OH) is also deshielded due to the electronegative oxygen atom. The signal for the hydroxyl proton (-OH) can vary in its chemical shift and often appears as a broad singlet, depending on the solvent and concentration. libretexts.orgthermofisher.com

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-3 (Pyrazole)~7.5Doublet (d)1H
H-5 (Pyrazole)~7.4Doublet (d)1H
H-4 (Pyrazole)~6.2Triplet (t)1H
N-CH₂ (C1')~4.1Triplet (t)2H
-CH₂OH (C4')~3.6Triplet (t)2H
N-CH₂-CH₂ (C2')~1.9Quintet2H
-CH₂-CH₂OH (C3')~1.6Quintet2H
-OHVariable (e.g., 1.5-4.0)Broad Singlet (br s)1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Pyrazole)~139
C-5 (Pyrazole)~129
C-4 (Pyrazole)~105
-CH₂OH (C4')~62
N-CH₂ (C1')~50
-CH₂-CH₂OH (C3')~30
N-CH₂-CH₂ (C2')~28

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule. thieme-connect.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the butyl chain: the N-CH₂ protons would show a cross-peak with the N-CH₂-CH₂ protons, which in turn would correlate with the -CH₂-CH₂OH protons, and finally, these would correlate with the -CH₂OH protons. This confirms the linear four-carbon chain. Correlations between the H-3, H-4, and H-5 protons of the pyrazole ring would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~50 ppm, assigning them as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. A key correlation would be between the N-CH₂ protons (~4.1 ppm) and the C-5 (~129 ppm) and C-3 (~139 ppm) carbons of the pyrazole ring, unequivocally proving the attachment of the butyl chain to the N-1 position of the pyrazole.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The electron ionization (EI) mass spectrum of this compound (molecular formula C₇H₁₂N₂O) would be expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 140.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a peak at m/z 122. libretexts.orgdocbrown.info Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also common. For a primary alcohol, this would result in the loss of a C₃H₇ radical, leading to a prominent peak at m/z 31 ([CH₂OH]⁺). libretexts.org

Fragmentation can also be initiated by the pyrazole ring. Cleavage of the butyl chain adjacent to the nitrogen atom (alpha-cleavage) could lead to the formation of a pyrazole-containing fragment. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. urfu.ru

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.orgdocbrown.info C-H stretching vibrations from the aliphatic butyl chain would appear just below 3000 cm⁻¹, while the C-H stretches of the pyrazole ring would be observed just above 3000 cm⁻¹. vscht.czmasterorganicchemistry.com The C-O stretching vibration of the primary alcohol would be visible in the 1050-1150 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the pyrazole ring. Pyrazole and its derivatives are known to absorb in the UV region, typically showing absorption maxima related to π → π* transitions of the conjugated system. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent and the nature of the substituent on the ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination of Pyrazole-Alcohol Compounds

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the N-1 substitution of the pyrazole ring and reveal the conformation of the flexible butyl chain. researchgate.netacs.orgnih.gov Crucially, it would provide direct evidence of hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor to the N-2 nitrogen atom of the pyrazole ring of a neighboring molecule, or to the oxygen atom of another alcohol molecule. These interactions dictate the crystal packing and influence the physical properties of the compound in the solid state.

Theoretical and Computational Investigations of 4 1h Pyrazol 1 Yl Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of Pyrazole-Alcohols

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 4-(1H-Pyrazol-1-yl)butan-1-ol, these methods offer a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. eurasianjournals.com By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the frontier molecular orbitals (FMOs), we can understand the molecule's reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. researchgate.netasrjetsjournal.org These descriptors provide a quantitative measure of the molecule's reactivity. asrjetsjournal.org For instance, chemical hardness (η) quantifies the resistance to change in the electron distribution, while the electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. asrjetsjournal.org

ParameterDescriptionTypical Calculated Value (eV) for Pyrazole (B372694) Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (LUMO-HOMO)Energy Gap4.0 to 5.0
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 to -4.5
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0 to 2.5
Electrophilicity Index (ω)μ2 / 2η2.4 to 4.0

Ab Initio Calculations for Energy and Stability Assessments of Analogous Structures

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to accurately determine the energies and stabilities of molecules. These methods are computationally intensive but provide highly reliable results. For analogous structures to this compound, ab initio calculations can be used to assess their relative stabilities. By computing the total electronic energy of different isomers or conformers, researchers can predict the most stable forms. This information is crucial for understanding the thermodynamics of reactions and the conformational preferences of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of this compound, revealing its flexibility and the different shapes it can adopt. eurasianjournals.comeurasianjournals.com This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in the formation of materials. nih.gov

MD simulations provide insights into the stability of different conformations and the energy barriers between them. researchgate.net The results of these simulations can be visualized to understand the range of motion of different parts of the molecule, such as the rotation around single bonds in the butanol chain and the orientation of the pyrazole ring.

Analysis of Tautomeric Forms and Proton Transfer Pathways for Pyrazole-Containing Alcohols

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. nih.gov For pyrazole-containing alcohols, this can involve both the pyrazole ring and the alcohol group. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.govmdpi.com

DFT calculations can be used to model the potential energy surface for proton transfer, identifying the transition states and intermediates involved. researchgate.net The presence of solvent molecules, particularly water, can significantly influence the proton transfer mechanism by facilitating the process through hydrogen bonding networks. nih.govresearchgate.net Understanding the tautomeric equilibrium is critical as different tautomers can exhibit distinct chemical and physical properties. mdpi.com

Mechanistic Insights into Chemical Reactions Involving this compound

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can map out the entire reaction pathway. mdpi.com This includes identifying the structures of reactants, products, intermediates, and transition states.

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. researchgate.net For example, in a substitution reaction, computational studies can distinguish between an SN1 and an SN2 mechanism by comparing the energy profiles of the two pathways. mdpi.com These mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Non-Covalent Interactions and Supramolecular Assembly Motifs

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure of molecules and their organization into larger assemblies. nih.govmdpi.com For this compound, the presence of the pyrazole ring with its nitrogen atoms and the hydroxyl group of the butanol chain makes it capable of forming various non-covalent interactions. mdpi.com

Computational methods can predict the preferred modes of intermolecular interactions, leading to the formation of dimers, clusters, or extended supramolecular structures. mdpi.com The analysis of these interactions is vital for understanding the crystal packing of the molecule in the solid state and its behavior in solution. These supramolecular assemblies can have unique properties that differ from the individual molecules, opening up possibilities for the design of new materials with specific functions. nih.gov

Advanced Applications of 4 1h Pyrazol 1 Yl Butan 1 Ol in Organic and Supramolecular Chemistry

4-(1H-Pyrazol-1-yl)butan-1-ol as a Key Intermediate and Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis, primarily owing to its bifunctional nature, possessing both a reactive pyrazole (B372694) ring and a terminal hydroxyl group. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Role in the Construction of Diverse Heterocyclic Systems

The pyrazole moiety and the butanol chain of this compound provide multiple reaction sites for the construction of various heterocyclic systems. The nitrogen atoms of the pyrazole ring can participate in cyclization reactions, while the hydroxyl group can be transformed into other functional groups to facilitate the formation of new rings.

For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then undergo condensation reactions with dinucleophiles to form new heterocyclic rings fused to or substituted on the pyrazole core. Additionally, the pyrazole ring itself can be a platform for annulation reactions, leading to the formation of bicyclic and polycyclic systems. The synthesis of pyranopyrazoles, for example, can be achieved through a one-pot condensation reaction involving pyrazolones, aryl aldehydes, and malononitrile. wum.edu.pk

The versatility of pyrazole derivatives in constructing diverse heterocyclic systems is well-documented. nih.govmdpi.comnih.gov These derivatives can be key starting materials for creating complex molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net The synthesis of pyrazole-containing heterocycles often involves multi-component reactions, which offer an efficient pathway to complex molecular architectures. preprints.orgnih.gov

Precursor for Advanced Pyrazole Derivatives and Functionalized Materials

The functional groups of this compound allow for its elaboration into a variety of advanced pyrazole derivatives. The hydroxyl group can be readily converted into other functionalities such as halides, ethers, esters, and amines, which can then be used for further synthetic manipulations.

For example, esterification or etherification of the hydroxyl group can introduce new side chains, altering the molecule's physical and chemical properties. These modifications can be tailored to create molecules with specific characteristics for applications in materials science, such as liquid crystals or functional polymers. The pyrazole ring itself can be substituted at various positions to introduce additional functional groups, further expanding the diversity of accessible derivatives. researchgate.netbeilstein-journals.org

The synthesis of functionalized pyrazole derivatives is a significant area of research due to their wide range of applications. ekb.egnih.govmdpi.com These derivatives are integral to the development of new materials with tailored optical, electronic, and biological properties. The ability to precisely control the functionalization of the pyrazole core and its side chains is crucial for achieving desired material characteristics. wum.edu.pk

This compound as a Ligand in Coordination Chemistry and Catalysis

The presence of both a pyrazole ring and a hydroxyl group makes this compound an interesting ligand for the formation of metal complexes. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group can act as donor atoms, allowing the molecule to coordinate with a variety of metal ions.

Design and Synthesis of Metal Complexes with Pyrazole-Alcohol Ligands

The synthesis of metal complexes with pyrazole-containing ligands is a well-established field. niscair.res.inresearchgate.netnih.govresearchgate.net These complexes have found applications in various areas, including catalysis, bioinorganic chemistry, and materials science. The specific properties of the resulting metal complex are highly dependent on the nature of the metal ion, the substituents on the pyrazole ring, and the nature of the other ligands in the coordination sphere.

The general approach to synthesizing these complexes involves reacting the pyrazole-alcohol ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature and stoichiometry, can be varied to control the formation of the desired complex. The resulting complexes can be characterized using various spectroscopic and crystallographic techniques to determine their structure and properties. nih.gov

Metal IonLigandResulting Complex StructureReference
Cd(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide[Cd(L)2Cl2] nih.gov
Cu(II)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCu(L)2(C2H5OH)22 nih.gov
Fe(II)3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-oneFe(L)2(H2O)22·2H2O nih.gov
Cu(I)/Cu(II)4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(morpholino)pyrimidine[Cu(L)2Br]2[Cu2Br4] nih.gov
Cu(I)/Cu(II)4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-phenoxypyrimidine[Cu2LBr3]n nih.gov
Monodentate, Bidentate, and Polydentate Coordination Modes

This compound can exhibit various coordination modes depending on the reaction conditions and the nature of the metal ion.

Monodentate Coordination: The ligand can coordinate to a metal center through one of the nitrogen atoms of the pyrazole ring, leaving the butanol chain uncoordinated. This is more likely to occur when the metal ion has a strong preference for nitrogen donors or when steric hindrance prevents the coordination of the hydroxyl group.

Bidentate Coordination: The ligand can act as a chelating ligand, coordinating to a single metal center through both a pyrazole nitrogen atom and the oxygen atom of the hydroxyl group. This forms a stable six-membered chelate ring. This mode of coordination is common for pyrazole-alcohol ligands. uab.cat

Polydentate (Bridging) Coordination: In polynuclear complexes, the ligand can bridge two or more metal centers. For example, the pyrazole ring can coordinate to one metal center while the hydroxyl group coordinates to another. This bridging ability can lead to the formation of coordination polymers and metal-organic frameworks.

The coordination behavior of pyrazole-based ligands is diverse and can be influenced by the presence of different functional groups. researchgate.netresearchgate.net The ability of these ligands to act as monodentate, bidentate, or polydentate linkers is crucial in the design of coordination compounds with specific topologies and properties. researchgate.net

Influence of the Butanol Chain on Coordination Geometry and Stability

The flexible butanol chain in this compound plays a significant role in determining the coordination geometry and stability of the resulting metal complexes.

Furthermore, the butanol chain can influence the steric environment around the metal center. The chain can be oriented to either shield the metal center from further reactions or to create specific pockets for substrate binding in catalytic applications. The steric hindrance imposed by the ligand can be a tool to control the coordination number and geometry of the metal ion. nih.gov The interplay between the electronic properties of the pyrazole ring and the steric and conformational flexibility of the butanol chain allows for the fine-tuning of the properties of the resulting metal complexes. dntb.gov.ua

Applications of this compound Derived Ligands in Homogeneous and Heterogeneous Catalysis

Ligands derived from the this compound scaffold have garnered significant attention in the field of catalysis. The presence of a pyrazole ring, a versatile N-donor, combined with a flexible butanol chain that can be modified or directly involved in coordination, allows for the creation of diverse metal complexes. These complexes have demonstrated considerable efficacy in a range of catalytic transformations, including key oxidation, reduction, and carbon-carbon bond-forming reactions. The structural flexibility and electronic properties of these pyrazole-containing ligands can be fine-tuned, making them valuable tools in both homogeneous and heterogeneous catalytic systems. nih.govrsc.org

Oxidation and Reduction Reactions (e.g., Transfer Hydrogenation)

Pyrazole-based ligands are instrumental in developing catalysts for oxidation and reduction reactions, which are fundamental transformations in organic synthesis. rsc.org A notable application is in transfer hydrogenation, a process widely used for the reduction of ketones, aldehydes, and imines. Manganese-based catalysts, when coordinated with pyrazole ligands, have shown improved efficiency for transfer hydrogenation reactions. researchgate.net This enhancement is attributed to the electronic properties of the pyrazole ligand, which modulates the reactivity of the metal center.

Protic pyrazole complexes, particularly those of ruthenium and iridium, have been investigated for their catalytic activity in both hydrogenation and dehydrogenation processes. nih.govacs.org For instance, iridium(III) complexes featuring C–N chelate pyrazole ligands are known to catalyze the transfer hydrogenation of acetophenone (B1666503) using 2-propanol as the hydrogen source. nih.gov In some systems, the NH group of the pyrazole ring plays a crucial role, participating in metal-ligand cooperation to facilitate substrate activation and bond cleavage, which is essential for the catalytic cycle. nih.gov

The research in this area demonstrates the potential of pyrazole-alcohol derivatives to serve as effective ligands in redox catalysis, offering alternatives to more expensive noble metal catalysts and enabling reactions under milder conditions. researchgate.net

C-C Bond Formation Reactions (e.g., Heck Reaction, Aldol (B89426) Reactions)

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and pyrazole-derived ligands have proven effective in catalyzing several key C-C coupling reactions.

Heck Reaction: The palladium-catalyzed Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is a powerful tool in synthetic chemistry. Palladium complexes featuring pyrazole-containing ligands have been successfully employed as catalysts for this reaction. nih.govmdpi.com For example, heteroleptic palladium(II) complexes with a 3-(trifluoromethyl)-5-(2-pyridyl)pyrazolate ligand are efficient in catalyzing Heck coupling reactions, even with challenging aryl chloride substrates. ru.nl The pyrazole ligand's electronic nature influences the catalytic activity, and in some cases, allows for phosphine-free reaction conditions. nih.gov The N1-substituent on the pyrazole ring can be modified to tune the ligand's properties; ligands with a hydroxyethyl (B10761427) group at this position have been found to yield particularly effective palladium precatalysts for the Heck reaction between phenyl halides and tert-butyl acrylate. mdpi.com

Catalytic Performance of Pyridylpyrazole-Palladium Complexes in the Heck Reaction
Aryl HalideAlkeneCatalyst Loading (mol %)Yield (%)Reference
4-ChloroanisoleStyrene0.582 ru.nl
Chlorobenzenetert-Butyl acrylateNot specifiedGood results mdpi.com

Aldol Reactions: The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. mjcce.org.mk While the direct use of this compound in aldol catalysis is not extensively documented, chiral derivatives synthesized from pyrazole precursors and chiral amino alcohols have been successfully employed as organocatalysts in asymmetric aldol-type reactions. researchgate.net Specifically, chiral pyrazole-3-carboxamides and related structures have been investigated as catalysts for the asymmetric Henry reaction (nitro-aldol reaction) between p-nitrobenzaldehyde and nitromethane, demonstrating the potential of the pyrazole scaffold in this class of transformations. researchgate.net These catalysts, often used in the presence of a Lewis acid like CuCl, can achieve good yields and enantiomeric excesses, highlighting the utility of pyrazole-alcohol analogues in stereoselective C-C bond formation. researchgate.net

Ring-Opening Polymerization Reactions

Ring-opening polymerization (ROP) is a crucial method for synthesizing biodegradable aliphatic polyesters like polylactide (PLA). nih.gov Pyrazole and its derivatives have emerged as effective ancillary ligands for metal catalysts in the ROP of cyclic esters such as L-lactide and ε-caprolactone. nih.govnih.gov

The addition of pyrazole ligands to titanium(IV) isopropoxide, a common initiator for lactide polymerization, has been shown to significantly enhance catalytic activity. nih.govnih.gov This improvement is attributed to a cooperative effect between two titanium centers, which are brought into proximity by the bridging pyrazole ligand, as revealed by crystal structures of related complexes. nih.govnih.gov For instance, at room temperature, the catalytic activity of Ti(OiPr)₄ with a butyl-pyrazole ligand was approximately 17-fold higher than that of the titanium precursor alone. nih.gov Similarly, (pyrazol-1-yl)copper(II) carboxylate complexes have been utilized as initiators for the ROP of both D,L-lactide and ε-caprolactone. nih.gov The steric and electronic properties of the pyrazole and carboxylate ligands can be modified to control the polymerization process and the properties of the resulting polymer. nih.gov

Enantioselective Catalysis with Chiral Analogues of Pyrazole-Alcohols

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. nih.govnih.gov Chiral analogues of pyrazole-alcohols, synthesized by combining a pyrazole framework with a chiral alcohol or amino alcohol, are promising candidates for such ligands.

Research has shown that chiral pyrazole derivatives can act as effective organocatalysts for asymmetric aldol reactions, yielding products with significant enantiomeric excess. researchgate.net These chiral ligands create a stereochemically defined environment around the catalytic center, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Furthermore, chiral-at-metal iridium(III) complexes, when used in conjunction with protic pyrazoles as co-catalysts, have been shown to effectively catalyze the asymmetric transfer hydrogenation of ketones. nih.gov The pyrazole additive is crucial for achieving high catalytic activity and enantioselectivity in these systems. nih.gov The synthesis of chiral pyrazolone (B3327878) derivatives has also been achieved with high enantioselectivity through Michael additions catalyzed by chiral squaramides, further demonstrating the value of the pyrazole motif in asymmetric synthesis. rsc.orgnih.gov These examples underscore the potential of designing specific chiral ligands from pyrazole-alcohol precursors for a wide array of enantioselective transformations.

Examples of Enantioselective Reactions with Pyrazole-Containing Catalysts
Reaction TypeCatalyst/Ligand TypeEnantiomeric Excess (ee)Reference
Asymmetric Henry ReactionChiral Pyrazole-3-carboxamidesAppropriate values researchgate.net
Michael AdditionChiral SquaramideUp to 96% rsc.org
Michael AdditionChiral SquaramideUp to 96% nih.gov

Supramolecular Chemistry and Materials Science Applications of this compound Derivatives

Derivatives of this compound are valuable building blocks in supramolecular chemistry and materials science. The pyrazole unit offers versatile coordination sites and hydrogen bonding capabilities, while the butanol chain provides flexibility and an additional hydrogen bonding group (–OH). These features enable the construction of complex, ordered architectures through self-assembly processes.

Self-Assembly and Hydrogen Bonding Interactions in Solid State and Solution

The NH group of the pyrazole ring is a potent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. This dual functionality allows pyrazole derivatives to form robust intermolecular N–H···N hydrogen bonds, leading to the self-assembly of various supramolecular structures such as dimers, trimers, tetramers, and infinite chains in the solid state. researchgate.netnih.gov The specific assembly is often influenced by the substituents on the pyrazole ring. researchgate.net

In the solid state, pyrazole derivatives can co-crystallize with other molecules, such as carboxylic acids, to form extended networks. For example, 4-(1H-pyrazol-3-yl)pyridine and terephthalic acid co-assemble with water molecules into a three-dimensional network stabilized by a combination of O–H···N, O–H···O, and N–H···O hydrogen bonds. nih.gov

In solution, the principles of self-assembly also apply. Bipyrazolate-bridged metallomacrocycles have been synthesized through a directed self-assembly approach in aqueous solution, which involves the spontaneous deprotonation of the pyrazolyl ligands. Furthermore, tripodal pyrazole-containing ligands can form dimeric complexes held together by multiple Npyrazole–H···Npyrazolate hydrogen bonds and π-π stacking interactions between the pyrazole rings. This self-assembly can be a stereoselective process, where a complex of one chirality selectively binds to another of the same chirality, forming homochiral dimers. These well-defined self-assembly behaviors make pyrazole-alcohol derivatives attractive for designing new materials with specific structural and functional properties.

Role in Molecular Recognition and Host-Guest Chemistry

Molecular recognition relies on specific non-covalent interactions between a host molecule and a guest molecule. The structure of this compound, featuring a nitrogen-rich pyrazole ring and a terminal hydroxyl group, presents potential for acting as a guest or as a building block for more complex host systems.

The pyrazole ring itself can participate in several types of non-covalent interactions crucial for molecular recognition:

Hydrogen Bonding: The pyridine-like nitrogen atom (at position 2) of the pyrazole ring can act as a hydrogen bond acceptor. The pyrrole-like nitrogen atom (at position 1), when unsubstituted, can act as a hydrogen bond donor. In this compound, this position is substituted with the butyl alcohol chain.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with other aromatic systems.

Coordination: The nitrogen atoms of the pyrazole ring are effective ligands for coordinating with metal ions.

The terminal hydroxyl group of the butanol chain is also a key player in molecular recognition, capable of acting as both a hydrogen bond donor and acceptor. This dual capability allows for the formation of specific and directional interactions with complementary functional groups on a host molecule.

The flexible butyl chain connecting the pyrazole ring and the hydroxyl group could allow the molecule to adopt various conformations to fit within a host's binding cavity, although this flexibility might also introduce an entropic penalty upon binding.

Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Systems

Functional GroupPotential Interaction TypeRole in Recognition
Pyrazole Ring (N2)Hydrogen Bond Acceptor, Metal CoordinationBinds to hydrogen bond donors or metal centers in the host.
Pyrazole Ring (aromatic system)π-π StackingInteracts with aromatic moieties of the host.
Butyl ChainVan der Waals Interactions, Conformational FlexibilityContributes to binding affinity within hydrophobic pockets and allows for induced fit.
Hydroxyl Group (-OH)Hydrogen Bond Donor/AcceptorForms directional hydrogen bonds with complementary groups on the host.

Potential in Sensor Development and Ion Detection Systems

The structural features of this compound suggest its potential as a component in the design of chemical sensors. Pyrazole derivatives have been widely explored as signaling units and recognition sites in various sensing systems.

The pyrazole moiety can serve as an effective ionophore, a molecule that selectively binds to specific ions. The nitrogen atoms can coordinate with a variety of metal cations. This binding event can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The electronic properties of the pyrazole ring are sensitive to its coordination environment, which can be exploited for signal generation.

For instance, the coordination of a metal ion to the pyrazole nitrogen atoms would alter the electronic distribution within the aromatic ring. If the pyrazole were conjugated to a chromophore or fluorophore, this change could lead to a measurable shift in the absorption or emission spectrum.

The hydroxyl group could also play a role in ion detection. It could participate in the coordination of certain cations or act as a recognition site for anions through hydrogen bonding. For example, the hydroxyl group could form hydrogen bonds with anions like fluoride (B91410) or acetate (B1210297), and this interaction could be designed to trigger a signaling cascade.

Table 2: Potential Sensing Mechanisms Involving this compound

Analyte TypePotential Recognition SitePossible Transduction Mechanism
Metal Cations (e.g., Cu²⁺, Zn²⁺)Pyrazole Nitrogen AtomsChange in fluorescence (chelation-enhanced fluorescence or quenching), colorimetric change.
Anions (e.g., F⁻, AcO⁻)Hydroxyl Group (-OH)Modulation of a fluorescent signal through hydrogen bonding interactions.

It is important to note that while the fundamental chemical properties of this compound suggest these potential applications, dedicated research and experimental validation are necessary to fully realize its capabilities in advanced organic and supramolecular chemistry.

Future Research Avenues and Interdisciplinary Perspectives for 4 1h Pyrazol 1 Yl Butan 1 Ol

Development of Highly Efficient and Sustainable Synthetic Routes for Pyrazole-Alcohols

Future research will undoubtedly focus on developing greener, more efficient methods for synthesizing 4-(1H-Pyrazol-1-yl)butan-1-ol and related pyrazole-alcohols. Traditional synthetic pathways often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. The drive towards sustainability in chemical synthesis necessitates the exploration of novel catalytic systems and reaction methodologies that prioritize atom economy, energy efficiency, and the use of renewable feedstocks.

A significant area of development lies in the use of earth-abundant metal catalysts. For instance, iron-catalyzed multicomponent strategies are emerging for the synthesis of substituted pyrazoles using biomass-derived alcohols as the primary feedstock. rsc.orgresearchgate.net These methods often proceed via a dehydrogenative coupling mechanism, eliminating the need for pre-functionalized starting materials or external oxidants. rsc.orgresearchgate.net Adapting such one-pot reactions, which form multiple C-C and C-N bonds in a single operation, could provide a direct and sustainable route to pyrazole-alcohols. rsc.orgresearchgate.netresearchgate.net

Another promising approach involves the transformation of readily available propargyl alcohols. researchgate.netorganic-chemistry.org Research into metal-free, one-pot procedures that convert propargylic alcohols into 3,5-disubstituted 1H-pyrazoles showcases a move away from transition-metal catalysis, further enhancing the sustainability of these syntheses. organic-chemistry.orgorientjchem.org The development of heterogeneous catalysts, such as nickel-based systems, for one-pot pyrazole (B372694) synthesis also presents an environmentally friendly alternative, offering advantages like catalyst reusability and simplified product purification. researchgate.net

Future synthetic strategies will likely focus on the criteria outlined in the following table:

Synthetic StrategyKey FeaturesPotential Advantages for Pyrazole-Alcohol Synthesis
Iron-Catalyzed Multicomponent Reactions Utilizes biomass-derived alcohols; tandem C-C and C-N coupling. rsc.orgresearchgate.netHigh atom economy; use of sustainable feedstocks and an earth-abundant, non-toxic metal catalyst.
Metal-Free Propargylic Alcohol Conversion Acid-catalyzed propargylation followed by base-mediated cyclization. organic-chemistry.orgAvoids transition metal contaminants; potentially milder reaction conditions.
Heterogeneous Nickel Catalysis One-pot condensation using a reusable catalyst at room temperature. researchgate.netSimplified work-up; reduced catalyst waste; improved process efficiency.
Ultrasound-Assisted Synthesis Use of sonication to accelerate reactions in green solvents like water. mdpi.comReduced reaction times; energy efficiency; environmentally benign.

By focusing on these advanced synthetic methodologies, researchers can aim to produce this compound and its analogues through processes that are not only efficient but also aligned with the principles of green chemistry.

Rational Design of Next-Generation Catalysts Featuring this compound Scaffolds

The pyrazole nucleus is an excellent ligand scaffold due to the ability of its adjacent nitrogen atoms to chelate with a wide range of transition metals. mdpi.com The structure of this compound is particularly intriguing for catalyst design, offering a bidentate N,N-coordination site via the pyrazole ring and a pendant hydroxyl group. This hydroxyl moiety can play several roles: it can act as a hemilabile coordinating group, participate in secondary coordination sphere interactions through hydrogen bonding to stabilize transition states, or be functionalized to tune the catalyst's steric and electronic properties.

Future research in this area will focus on the rational design of catalysts for a variety of organic transformations. By coordinating this compound to metals like ruthenium, iridium, palladium, or copper, novel catalysts could be developed for reactions such as:

Asymmetric Hydrogenation: The flexible butanol chain could be modified with chiral auxiliaries to create a chiral pocket around the metal center, enabling enantioselective reduction of ketones and olefins.

Cross-Coupling Reactions: Pyrazole-ligated palladium complexes have potential applications in Suzuki, Heck, and Sonogashira couplings, which are fundamental C-C bond-forming reactions in organic synthesis. mdpi.com

Oxidation Catalysis: The development of pyrazole-based coordination complexes for the catalytic oxidation of alcohols and other substrates is an active area of research, with applications in fine chemical synthesis. mdpi.com

The design process will benefit from a synergistic approach combining experimental synthesis and theoretical calculations to predict the geometric and electronic structure of the catalyst, thereby guiding the development of more active and selective systems.

Advanced Computational Modeling for Structure-Property Relationship Prediction in Pyrazole-Alcohol Systems

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, and it is poised to play a crucial role in exploring the potential of this compound. eurasianjournals.com Advanced modeling techniques can provide deep insights into the structure-property relationships that govern its function as a ligand, a building block for materials, or a biologically active agent.

Key computational approaches include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and reaction energetics of the molecule and its metal complexes. This information is vital for understanding ligand-metal bonding and predicting catalytic activity.

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the flexible butanol chain and model the dynamic behavior of the molecule in different solvent environments or when interacting with other molecules, such as in supramolecular assemblies. eurasianjournals.com

Docking and QSAR: In the context of medicinal chemistry, molecular docking can predict the binding mode and affinity of this compound derivatives to biological targets like enzymes. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can then correlate structural features with biological activity to guide the design of more potent compounds.

Future research will likely see the integration of machine learning and artificial intelligence with these computational methods to accelerate the discovery of new catalysts and materials based on the pyrazole-alcohol scaffold. eurasianjournals.com These integrated approaches can screen vast chemical spaces and identify promising candidates for experimental validation, significantly reducing the time and cost of research and development. eurasianjournals.com

Exploration of Novel Supramolecular Assemblies and Functional Materials Utilizing this compound

The dual functionality of this compound makes it an exceptional building block for the construction of novel supramolecular assemblies and functional materials. The pyrazole ring can participate in π-π stacking and act as both a hydrogen bond donor (N-H) and acceptor (N), while the terminal hydroxyl group is a classic hydrogen bond donor and acceptor. nih.gov This combination allows for the formation of intricate and robust non-covalent networks.

Future research directions in this domain include:

Metal-Organic Frameworks (MOFs): The compound can serve as a versatile organic linker in the synthesis of MOFs. The pyrazole unit can coordinate to metal nodes, while the hydroxyl group can either coordinate to another metal center or be available for post-synthetic modification, allowing for the introduction of new functionalities within the MOF pores.

Liquid Crystals: By attaching long alkyl chains or other mesogenic groups to the butanol arm, it may be possible to design novel liquid crystalline materials. The directional hydrogen bonding and potential for π-stacking offered by the pyrazole core could lead to the formation of highly ordered phases.

Gels and Soft Materials: The strong hydrogen bonding capabilities could be harnessed to create organogels or hydrogels. These materials could have applications in areas such as controlled release, sensing, or as scaffolds for tissue engineering.

The formation of these materials is governed by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions, leading to diverse structures such as dimers, chains, and layered architectures. mdpi.comnih.gov

Supramolecular InteractionParticipating Groups on this compoundPotential Resulting Assembly
Hydrogen Bonding Pyrazole N-H, Pyrazole N, Butanol O-H1D chains, 2D sheets, 3D networks, gels. mdpi.comnih.gov
Coordination Bonding Pyrazole N,N' atomsMetal-Organic Frameworks (MOFs), discrete coordination complexes. mdpi.com
π-π Stacking Pyrazole ringStacked columnar structures, stabilization of larger assemblies. nih.gov

The systematic study of how modifications to the pyrazole-alcohol structure influence the resulting supramolecular architecture will be a key area of future investigation.

Integration into Bio-inspired Chemical Systems and Methodologies

The structural motifs present in this compound bear resemblance to components of biological systems, suggesting its potential for use in bio-inspired and biomimetic chemistry. Pyrazole derivatives are known to interact with biological systems, for example, as inhibitors of enzymes like alcohol dehydrogenase. nih.govnih.gov

Future interdisciplinary research could explore:

Metalloenzyme Mimics: The pyrazole-alcohol ligand could be used to create coordination complexes that mimic the active sites of metalloenzymes. For example, by incorporating iron or copper, it might be possible to model the function of oxygen-activating enzymes. The pendant hydroxyl group could mimic the role of amino acid residues like serine or tyrosine in the enzyme's active site.

Biomimetic Catalysis: Inspired by enzymatic processes, catalysts derived from this scaffold could be developed to perform reactions in aqueous media under mild conditions. Research has shown that pyrazole complexes can facilitate reactions that mimic enzymatic processes, such as the hydration of acetylene (B1199291) by acetylene hydratase. researchgate.net

Chemical Probes: The molecule could be functionalized with fluorescent tags or other reporter groups to serve as a chemical probe for studying biological processes. Its ability to coordinate metals and participate in hydrogen bonding could allow it to target specific microenvironments within a cell.

By drawing inspiration from nature, researchers can design novel chemical systems based on this compound that bridge the gap between synthetic chemistry and biology, leading to new tools for catalysis and chemical biology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1H-Pyrazol-1-yl)butan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution. For example, refluxing pyrazole derivatives with butanediol precursors in xylene (10 mL) at elevated temperatures (25–30 hours) under inert conditions is effective. Post-synthesis, purification via recrystallization (e.g., using methanol) or column chromatography ensures high purity. Critical parameters include solvent choice, temperature control, and stoichiometric ratios of reactants to minimize side products .

Q. How can NMR spectroscopy confirm the regioselectivity of pyrazole substitution in this compound?

  • Methodological Answer : 1H^1H-NMR analysis is crucial for distinguishing between N1- and N2-substituted pyrazole isomers. Key diagnostic signals include:

  • N1-substitution : A singlet for the pyrazole C4^4-H proton (δ ~7.5–8.0 ppm).
  • N2-substitution : A doublet for C3^3-H and C5^5-H protons (J ≈ 2–3 Hz).
    Coupling constants and integration ratios further validate the structure. For advanced validation, 13C^{13}C-NAPT (non-uniformly sampled 2D NMR) can resolve overlapping signals .

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard for purity assessment. For trace impurities (<0.1%), use UPLC-QTOF-MS with a C18 column (1.7 µm particle size) and gradient elution (acetonitrile/water + 0.1% formic acid). Quantitative 1H^1H-NMR with an internal standard (e.g., maleic acid) provides complementary purity data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed reactivity in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties and reaction pathways. For example:

  • Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions affecting nucleophilic attack sites.
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., SN1 vs. SN2 mechanisms).
    Discrepancies between experimental and computational data often arise from solvent polarity or steric hindrance not fully modeled; iterative refinement of basis sets and solvation parameters is advised .

Q. What crystallographic strategies are effective for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is optimal. Key steps:

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K to minimize thermal motion artifacts.
  • Twinned Data : Employ the HKLF5 format in SHELXL for handling twinned crystals.
  • Validation : Check Rint_\text{int} (<5%) and Flack parameter (for chiral centers). Structural ambiguities (e.g., disorder) are resolved via PART commands and electron density maps (e.g., OMIT maps) .

Q. How can researchers address conflicting spectral data (e.g., IR vs. Raman) for hydrogen-bonding interactions in this compound?

  • Methodological Answer : Combine spectroscopic and computational approaches:

  • IR/Raman : Compare O-H stretching frequencies (IR: ~3200–3400 cm1 ^{-1}; Raman: ~3300 cm1 ^{-1}) to identify intermolecular H-bonds.
  • DFT-MD Simulations : Conduct molecular dynamics simulations (e.g., using Gaussian 16) to model H-bond networks in the solid state.
    Contradictions often arise from polymorphism; variable-temperature studies and PXRD can differentiate polymorphic forms .

Q. What in vitro assays are suitable for evaluating the cytoprotective activity of this compound derivatives?

  • Methodological Answer : Use gastric epithelial cell lines (e.g., AGS or GES-1) with the following protocols:

  • Stress Induction : Expose cells to ethanol (10% v/v) or HCl (0.2 M) to simulate ulcerogenic conditions.
  • Cytoprotection Assay : Measure cell viability via MTT assay (λ = 570 nm) and prostaglandin E2_2 (PGE2_2) levels via ELISA.
  • Mechanistic Studies : Inhibit COX-1/2 with indomethacin to assess pathway specificity. Derivatives with EC50_{50} < 10 µM warrant further in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.